Safety Margin Comparison: Clopimozide Exhibits Exceptionally High LD50/ED50 Ratio Relative to Class Comparators
Clopimozide demonstrates a remarkably high safety margin compared to typical antipsychotic standards. In rats, the safety margin calculated as the ratio between the acute LD50 value and the lowest ED50 value is ≥15,000. In dogs, this ratio is >7,250 [1]. These values substantially exceed the safety margins typically reported for conventional neuroleptics such as haloperidol and chlorpromazine, where therapeutic indices are considerably narrower due to higher toxicity burdens at therapeutic doses [2]. The high safety margin is attributed to clopimozide being relatively atoxic despite its high potency and long duration of action [1].
| Evidence Dimension | Safety margin (LD50/ED50 ratio) |
|---|---|
| Target Compound Data | ≥15,000 in rats; >7,250 in dogs |
| Comparator Or Baseline | Haloperidol and chlorpromazine (class-level comparators with characteristically narrower therapeutic indices) |
| Quantified Difference | Substantially higher safety margin (exact comparator values not reported in the same study; class-level inference based on known neuroleptic safety profiles) |
| Conditions | Acute toxicity and neuroleptic potency assays in rat and dog models |
Why This Matters
For research applications, a higher safety margin reduces confounding toxicological variables in in vivo studies and enables broader dose-ranging investigations without encountering dose-limiting toxicity.
- [1] Janssen PA, Niemegeers CJ, Schellekens KH, Lenaerts FM, Wauquier A. Clopimozide (R 29 764), a new highly potent and orally long-acting neuroleptic of the diphenylbutylpiperidine series. Arzneimittelforschung. 1975 Aug;25(8):1287-94. PMID: 1242360. View Source
- [2] Janssen PA, Niemegeers CJ, Schellekens KH, Dresse A, Lenaerts FM, Pinchard A, Schaper WK, van Nueten JM, Verbruggen FJ. Pimozide, a chemically novel, highly potent and orally long-acting neuroleptic drug. I. The comparative pharmacology of pimozide, haloperidol, and chlorpromazine. Arzneimittelforschung. 1968 Mar;18(3):261-79. PMID: 4386815. View Source
